Ethyl piperidine-4-carboxylate hydrochloride
CAS No.: 147636-76-8
Cat. No.: VC21163784
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147636-76-8 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | ethyl piperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H |
| Standard InChI Key | SNZAKTXWTXRXNI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCNCC1.Cl |
| Canonical SMILES | CCOC(=O)C1CCNCC1.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl piperidine-4-carboxylate hydrochloride consists of a piperidine ring with an ethyl ester group at the 4-position, accompanied by a hydrochloride salt. The molecular formula is C8H16ClNO2, representing the hydrochloride salt of the parent compound C8H15NO2. The presence of the hydrochloride moiety significantly alters its physical and chemical properties compared to the free base form.
Physical and Chemical Properties
The physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride make it suitable for various applications. The key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| CAS Number | 147636-76-8 |
| IUPAC Name | Ethyl piperidine-4-carboxylate hydrochloride |
| Appearance | White to off-white solid |
| Solubility | Highly soluble in water |
| Storage Conditions | Store in cool, dry place; protect from light |
| Standard InChIKey | SNZAKTXWTXRXNI-UHFFFAOYSA-N |
For comparison, the parent compound (ethyl piperidine-4-carboxylate) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 1126-09-6 |
| Physical State | Clear colorless to slightly brown liquid |
| Boiling Point | 204°C (lit.) / 477.2K |
| Density | 1.02 g/mL at 25°C |
| Vapor Pressure | 39.4 Pa at 25°C |
| Flash Point | 176°F |
| Water Solubility | Miscible |
| LogP | 1.15 |
| pKa | 9.83±0.10 (Predicted) |
These physical and chemical properties demonstrate the compound's versatility and explain its importance in various chemical applications .
Synthesis Methods
Traditional Synthesis
The traditional synthesis of ethyl piperidine-4-carboxylate hydrochloride typically involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol, followed by conversion to the hydrochloride salt. A detailed synthetic procedure is as follows:
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Isonipecotic acid (1.29g, 10.0 mmol) is dissolved in absolute ethanol (50 ml).
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The solution is cooled to 0°C and thionyl chloride (2.91 ml, 40.0 mmol) is added dropwise.
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The mixture is stirred and refluxed for 48 hours.
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The solvent is removed in vacuo, yielding a yellow oil.
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The oil is dissolved in ethyl acetate and washed with 10% sodium hydroxide solution.
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The organic layer is dried with anhydrous Na₂SO₄, filtered, and concentrated.
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The resulting free base is treated with HCl to form the hydrochloride salt.
This method typically yields approximately 94% of the desired product. The identity and purity can be confirmed through ¹H NMR spectroscopy with characteristic signals at δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), δ 3.07 (dt, J = 12.6, 3.6 Hz, 2H), δ 2.61 (td, J = 12.3, 2.7 Hz, 2H), and δ 1.24 (t, J =
7.1 Hz, 3H, OCH₂CH₃) .
Alternative Synthesis Methods
Alternative synthetic approaches for ethyl piperidine-4-carboxylate hydrochloride have been developed to improve efficiency, yield, and environmental impact. One notable method involves the direct esterification of the piperidine ring with appropriate catalysts to minimize side reactions and increase selectivity.
A patent application (WO2016071792A1) describes related processes for the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters, which employ different reaction conditions and reagents, highlighting ongoing efforts to develop improved synthetic routes for these compounds .
Industrial production methods often incorporate continuous flow processes, specialized catalysts, and optimized reaction parameters to enhance scalability and cost-effectiveness while maintaining high purity standards.
Applications and Uses
Pharmaceutical Intermediates
Ethyl piperidine-4-carboxylate hydrochloride serves as a crucial intermediate in pharmaceutical synthesis due to its reactive functional groups and stable structure. Its applications in pharmaceutical development include:
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Synthesis of SMN (Survival Motor Neuron) protein modulators used in treating neuromuscular disorders like spinal muscular atrophy .
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Development of RhoA inhibitors for cardiovascular disease therapy .
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Production of saccharin-derived Mannich bases with antimicrobial and antioxidant properties .
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Preparation of β-aryl and β-amino-substituted aliphatic esters through rhodium-catalyzed tandem reactions .
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Synthesis of nitroethylenediamines through nucleophilic ring opening reactions .
The versatility of this compound in pharmaceutical synthesis stems from its ability to undergo various transformations while maintaining the integrity of the piperidine ring structure, which is present in numerous biologically active compounds.
Organic Synthesis Applications
In organic synthesis, ethyl piperidine-4-carboxylate hydrochloride serves as a valuable building block for creating complex molecules. Its applications include:
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One-pot reductive amination reactions with formyl aryl and heteroaryl MIDA boronates .
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Suzuki-Miyaura cross-coupling reactions, which are fundamental in carbon-carbon bond formation .
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Construction of heterocyclic compounds through various cyclization reactions.
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Development of specialized reagents for asymmetric synthesis.
These applications highlight the compound's importance in both academic research and industrial chemical production, where it serves as a key intermediate in the synthesis of diverse chemical entities.
Biological Activity
Pharmacological Properties
Research into the biological activity of ethyl piperidine-4-carboxylate hydrochloride and its derivatives has revealed several promising pharmacological properties:
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Anticancer activity: Derivatives have shown cytotoxicity against specific cancer cell lines, with studies indicating apoptosis induction and cell cycle inhibition mechanisms.
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Anti-inflammatory properties: The compound and its derivatives can modulate cytokine production and influence immune responses, potentially beneficial in inflammatory disorders.
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Antimicrobial activity: Studies have demonstrated effectiveness against various bacterial and fungal pathogens.
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Neurological effects: The piperidine structure allows interaction with neurotransmitter receptors, suggesting potential applications in neurological disorders.
The table below summarizes some key findings regarding the anticancer activity of related derivatives:
| Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Renal Cancer | 15 | Induces apoptosis |
| Derivative B | Hypopharyngeal Tumor | 10 | Inhibits cell cycle progression |
Structure-Activity Relationship
The biological activity of ethyl piperidine-4-carboxylate hydrochloride and its derivatives is strongly influenced by their molecular structure. Key structure-activity relationships include:
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The piperidine ring: Essential for binding to various biological targets, particularly neurotransmitter receptors.
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The ester group: Influences lipophilicity, bioavailability, and metabolic stability.
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Substitution patterns: Modifications to the basic structure can significantly alter receptor selectivity, potency, and pharmacokinetic properties.
Understanding these structure-activity relationships is crucial for the rational design of new pharmaceutical compounds with enhanced efficacy and reduced side effects.
Comparison with Related Compounds
Structural Analogs
Several compounds are structurally related to ethyl piperidine-4-carboxylate hydrochloride, each with distinct properties and applications:
| Compound | Molecular Formula | Key Structural Differences | Applications |
|---|---|---|---|
| Ethyl piperidine-4-carboxylate | C8H15NO2 | Free base form (non-salt) | Pharmaceutical intermediate, organic synthesis |
| Piperidine-4-carboxylic acid | C6H11NO2 | Contains carboxylic acid instead of ethyl ester | Precursor in synthesis, biological studies |
| Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride | C16H24ClNO2 | Contains phenyl and ethyl substituents | Advanced pharmaceutical applications |
| Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride | C10H19Cl2NO2 | Contains 2-chloroethyl substituent | Specialized synthetic applications |
These structural variations significantly impact the compounds' chemical reactivity, physical properties, and biological activities .
Comparative Properties
The hydrochloride salt form of ethyl piperidine-4-carboxylate offers several advantages over the free base form:
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Enhanced water solubility: The salt form is significantly more soluble in aqueous media, facilitating its use in biological systems and pharmaceutical formulations.
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Improved stability: The hydrochloride salt generally exhibits greater stability under various storage conditions and during processing.
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Modified reactivity: The presence of the chloride counter-ion can influence the compound's reactivity in certain chemical transformations.
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Crystalline form: The hydrochloride salt typically forms stable crystalline solids that are easier to handle, purify, and characterize compared to the liquid free base.
These differences make the hydrochloride salt preferable in many applications, particularly in pharmaceutical development where consistent physical properties and enhanced solubility are critical.
Recent Research Developments
Emerging Applications
New applications for ethyl piperidine-4-carboxylate hydrochloride continue to emerge as research advances:
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Development of novel pharmaceutical compounds targeting previously unexplored biological pathways.
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Applications in materials science, particularly in the development of specialized polymers with unique properties.
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Use in analytical chemistry as standards for calibration and method development.
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Integration into drug delivery systems to enhance the efficacy of existing pharmaceuticals.
These emerging applications highlight the compound's versatility and its continuing importance in various scientific fields.
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